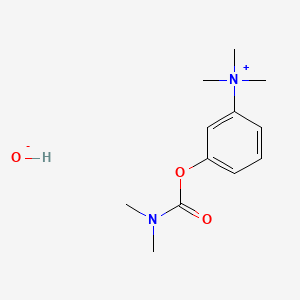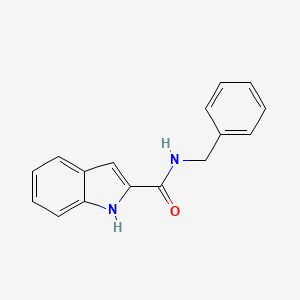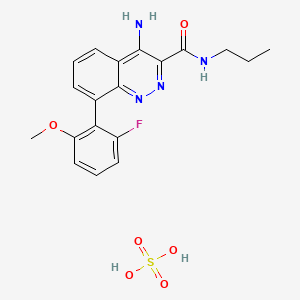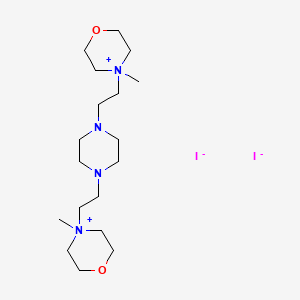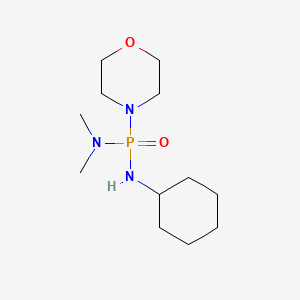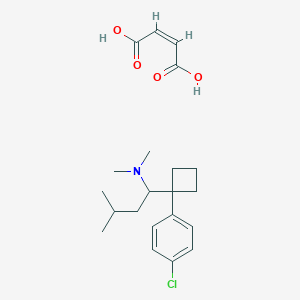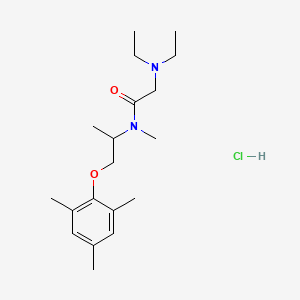
2-(Diethylamino)-N-(1-mesityloxy-2-propyl)-N-methylacetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La resina de polietileno DOWLEX™ 2047G es un polietileno lineal de baja densidad diseñado para películas de estiramiento de alto rendimiento. Ofrece una excelente resistencia al desgarro, al impacto y a la tenacidad, lo que la hace adecuada para diversas aplicaciones como película de envoltura estirable fundida, película de respaldo transpirable para higiene, película de respaldo no transpirable para higiene, lámina superior perforada, hilo de césped artificial, pañales para bebés y adultos, artículos de higiene femenina e hilos de cinta fibrilada .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La resina de polietileno DOWLEX™ 2047G se produce utilizando la tecnología INSITE™ de Dow. Esta tecnología implica la polimerización de etileno con alfa-olefinas utilizando catalizadores de metaloceno. El proceso de polimerización se lleva a cabo en condiciones controladas para lograr la distribución del peso molecular y la densidad deseadas .
Métodos de producción industrial
La producción industrial de DOWLEX™ 2047G implica el uso de reactores de alta presión y sistemas de catalizadores avanzados. El proceso de polimerización está optimizado para garantizar una alta productividad y una calidad de producto constante. La resina se procesa luego en gránulos, que pueden ser extruidos posteriormente en películas u otras formas .
Análisis De Reacciones Químicas
Tipos de reacciones
La resina de polietileno DOWLEX™ 2047G experimenta principalmente transformaciones físicas en lugar de reacciones químicas. Puede participar en reacciones de oxidación en condiciones extremas, lo que lleva a la formación de grupos carbonilo e hidroxilo en la cadena polimérica .
Reactivos y condiciones comunes
Las reacciones de oxidación del polietileno generalmente implican el uso de oxígeno u ozono a temperaturas elevadas. La presencia de catalizadores como sales de metales de transición puede acelerar el proceso de oxidación .
Principales productos formados
Los principales productos formados a partir de la oxidación de DOWLEX™ 2047G incluyen compuestos carbonílicos (por ejemplo, aldehídos y cetonas) y compuestos hidroxílicos (por ejemplo, alcoholes). Estos grupos funcionales pueden afectar las propiedades mecánicas y la estabilidad del polímero .
Aplicaciones Científicas De Investigación
La resina de polietileno DOWLEX™ 2047G tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un polímero modelo para estudiar los efectos de la distribución del peso molecular y la ramificación en las propiedades del polímero.
Biología: Se emplea en el desarrollo de materiales biocompatibles para dispositivos médicos e implantes.
Medicina: Se utiliza en la producción de películas y materiales de envasado médicos que requieren una alta resistencia al desgarro y al impacto.
Industria: Se aplica en la fabricación de películas de estiramiento de alto rendimiento, productos de higiene e hilos de césped artificial
Mecanismo De Acción
El principal mecanismo por el cual la resina de polietileno DOWLEX™ 2047G ejerce sus efectos es a través de sus propiedades físicas. La estructura lineal de baja densidad proporciona un equilibrio de flexibilidad y resistencia, lo que le permite resistir el estrés mecánico y la deformación. Los objetivos moleculares y las vías implicadas están relacionados con la capacidad del polímero para formar fuertes interacciones intermoleculares y resistir fuerzas externas .
Comparación Con Compuestos Similares
Compuestos similares
Resina de polietileno DOWLEX™ 2045G: Similar en composición pero diseñada para una variedad más amplia de películas industriales y de consumo con una combinación única de tenacidad, resistencia al desgarro y procesabilidad.
Resina de polietileno DOWLEX™ 2036P: Un polietileno lineal de baja densidad que permite propiedades de desgarro y liberación equilibradas, procesable a altas velocidades de línea en equipos de película fundida.
Resina de polietileno DOWLEX™ 2645G: Diseñada para la producción de una amplia variedad de películas industriales y de consumo, que ofrece una buena tenacidad y resistencia al desgarro.
Singularidad
DOWLEX™ 2047G destaca por su excepcional resistencia al desgarro, al impacto y a la tenacidad, lo que la hace particularmente adecuada para películas de estiramiento de alto rendimiento y aplicaciones de higiene. Su producción utilizando la tecnología INSITE™ garantiza una calidad y un rendimiento constantes .
Propiedades
Número CAS |
97703-02-1 |
|---|---|
Fórmula molecular |
C19H33ClN2O2 |
Peso molecular |
356.9 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-methyl-N-[1-(2,4,6-trimethylphenoxy)propan-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C19H32N2O2.ClH/c1-8-21(9-2)12-18(22)20(7)17(6)13-23-19-15(4)10-14(3)11-16(19)5;/h10-11,17H,8-9,12-13H2,1-7H3;1H |
Clave InChI |
PVZBHYKLHVPXJO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)N(C)C(C)COC1=C(C=C(C=C1C)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



